

Physicochemical Properties of MMV019313 for Drug Development: A Technical Guide

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Compound of Interest

Compound Name: MMV019313

Cat. No.: B1677361

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Introduction

MMV019313 is a novel, non-bisphosphonate inhibitor of the *Plasmodium falciparum* farnesyl/geranylgeranyl diphosphate synthase (PfFPPS/GGPPS), a critical enzyme in the parasite's isoprenoid biosynthesis pathway.^[1] This pathway is essential for the production of vital molecules required for parasite survival. As a selective inhibitor of the parasite enzyme over its human counterparts, **MMV019313** represents a promising starting point for the development of new antimalarial drugs with a novel mechanism of action. This technical guide provides a comprehensive overview of the known physicochemical properties of **MMV019313** relevant to its development as a therapeutic agent.

Core Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental for its progression through the drug development pipeline. These properties influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and toxicological characteristics. While extensive experimental data for **MMV019313** is not publicly available, calculated values and some experimental findings provide valuable insights.

Data Presentation

The following tables summarize the available quantitative data for **MMV019313**.

Table 1: General and Calculated Physicochemical Properties of **MMV019313**

Property	Value	Data Type	Source
Molecular Formula	C22H27N3O2S	---	[2]
Molecular Weight	397.54 g/mol	---	[2]
SMILES	<chem>O=C(C(S1)=CC2=C1C3=C(N(C)C2=O)C=CC=C3)NCCCN4CCC4</chem>	---	[2]
InChI Key	NVFMMXVDSJFVNO-UHFFFAOYSA-N	---	[2]
Topological Polar Surface Area (tPSA)	65.9 Å²	Calculated	IUPHAR/BPS Guide to PHARMACOLOGY
Hydrogen Bond Acceptors	5	Calculated	IUPHAR/BPS Guide to PHARMACOLOGY
Hydrogen Bond Donors	1	Calculated	IUPHAR/BPS Guide to PHARMACOLOGY
Rotatable Bonds	5	Calculated	IUPHAR/BPS Guide to PHARMACOLOGY

Table 2: Experimental Solubility and Stability Data for **MMV019313**

Property	Value	Conditions	Data Type	Source
Solubility in DMSO	4 mg/mL (10.06 mM)	Requires sonication and warming	Experimental	[3]
Metabolic Stability (Human Liver Microsomes)	t _{1/2} > 159 min	---	Experimental	[4]
Metabolic Stability (Mouse Liver Microsomes)	t _{1/2} = 4 min	---	Experimental	[4]

Note: Experimentally determined aqueous solubility, LogP, and pKa values for **MMV019313** are not readily available in the public domain. The significant difference in metabolic stability between human and mouse microsomes highlights the importance of species selection in preclinical development.[4]

Biological Activity

MMV019313 exhibits potent and selective activity against *P. falciparum*.

Table 3: In Vitro Biological Activity of **MMV019313**

Parameter	Value	Target/Organism	Source
IC ₅₀	0.82 μM	PfFPPS/GGPPS	[3][5]
EC ₅₀	90 nM	<i>P. falciparum</i> (in cultured human erythrocytes)	[3][5]
Selectivity	>100-fold	PfFPPS/GGPPS vs. human FPPS/GGPPS	[4]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of physicochemical and biological data. The following sections describe standard experimental protocols relevant to the characterization of compounds like **MMV019313**.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.[6]

Protocol:

- An excess amount of the solid compound is added to a known volume of the solvent of interest (e.g., water, phosphate-buffered saline).
- The mixture is agitated (e.g., on a shaker) at a constant temperature for a sufficient period to allow for equilibrium to be reached (typically 24-48 hours).
- The suspension is then filtered to remove any undissolved solid.
- The concentration of the compound in the filtrate is determined using a suitable analytical method, such as high-performance liquid chromatography (HPLC) with UV detection.[6]
- The solubility is expressed as the concentration of the saturated solution (e.g., in mg/mL or μM).

LogP Determination (Shake-Flask Method)

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is determined by its partitioning between an organic and an aqueous phase.

Protocol:

- A solution of the compound is prepared in one of the two immiscible solvents (typically n-octanol and water).

- Equal volumes of the two solvents are mixed in a flask, and the mixture is shaken vigorously to allow for partitioning of the compound between the two phases.
- The mixture is then centrifuged to ensure complete separation of the two phases.
- The concentration of the compound in each phase is determined using an appropriate analytical method (e.g., HPLC-UV).
- The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the organic phase to its concentration in the aqueous phase. LogP is the logarithm of this value.[\[3\]](#)

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution and is a critical determinant of a compound's ionization state at different pH values.

Protocol:

- A solution of the compound of known concentration is prepared in water or a suitable co-solvent.
- The solution is placed in a thermostated vessel equipped with a pH electrode and a stirrer.
- A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is gradually added to the solution using a burette.
- The pH of the solution is recorded after each addition of the titrant.
- A titration curve is generated by plotting the pH versus the volume of titrant added.
- The pKa is determined from the inflection point of the titration curve.[\[7\]](#)[\[8\]](#)

In Vitro Metabolic Stability Assay (Human Liver Microsomes)

This assay assesses the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s, present in liver microsomes.[\[9\]](#)[\[10\]](#)

Protocol:

- A solution of the test compound (typically at a low micromolar concentration) is prepared.
- The compound is incubated with human liver microsomes in a buffered solution (e.g., phosphate buffer, pH 7.4) at 37°C.
- The metabolic reaction is initiated by the addition of a cofactor, typically NADPH.
- Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
- The reaction in each aliquot is quenched by the addition of a cold organic solvent (e.g., acetonitrile).
- The samples are centrifuged to precipitate the proteins.
- The concentration of the remaining parent compound in the supernatant is quantified by LC-MS/MS.
- The half-life ($t_{1/2}$) and intrinsic clearance of the compound are calculated from the rate of disappearance of the parent compound over time.[\[9\]](#)[\[10\]](#)

P. falciparum Growth Inhibition Assay

This assay is used to determine the potency of a compound against the asexual blood stages of the malaria parasite.

Protocol:

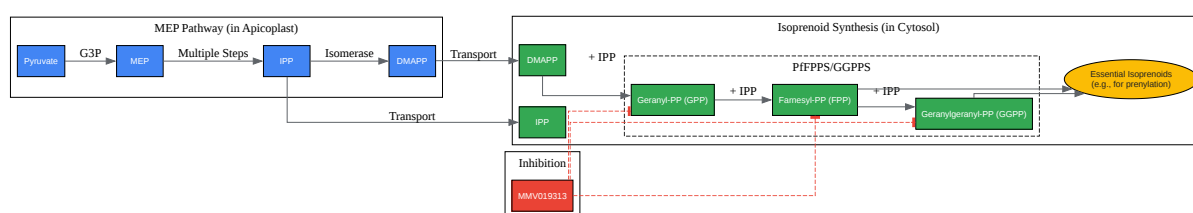
- *P. falciparum* parasites are cultured in human red blood cells in a suitable culture medium.
- The parasite culture is synchronized to the ring stage.
- The test compound is serially diluted in a 96-well plate.
- The synchronized parasite culture is added to the wells containing the compound dilutions.
- The plates are incubated for a full parasite life cycle (typically 48-72 hours) under controlled atmospheric conditions.

- Parasite growth is quantified using various methods, such as staining the parasite DNA with a fluorescent dye (e.g., SYBR Green I or DAPI) or by measuring the incorporation of a radiolabeled precursor (e.g., [3H]-hypoxanthine).[11][12]
- The EC50 value, which is the concentration of the compound that inhibits parasite growth by 50%, is determined by fitting the dose-response data to a suitable model.

Mandatory Visualizations

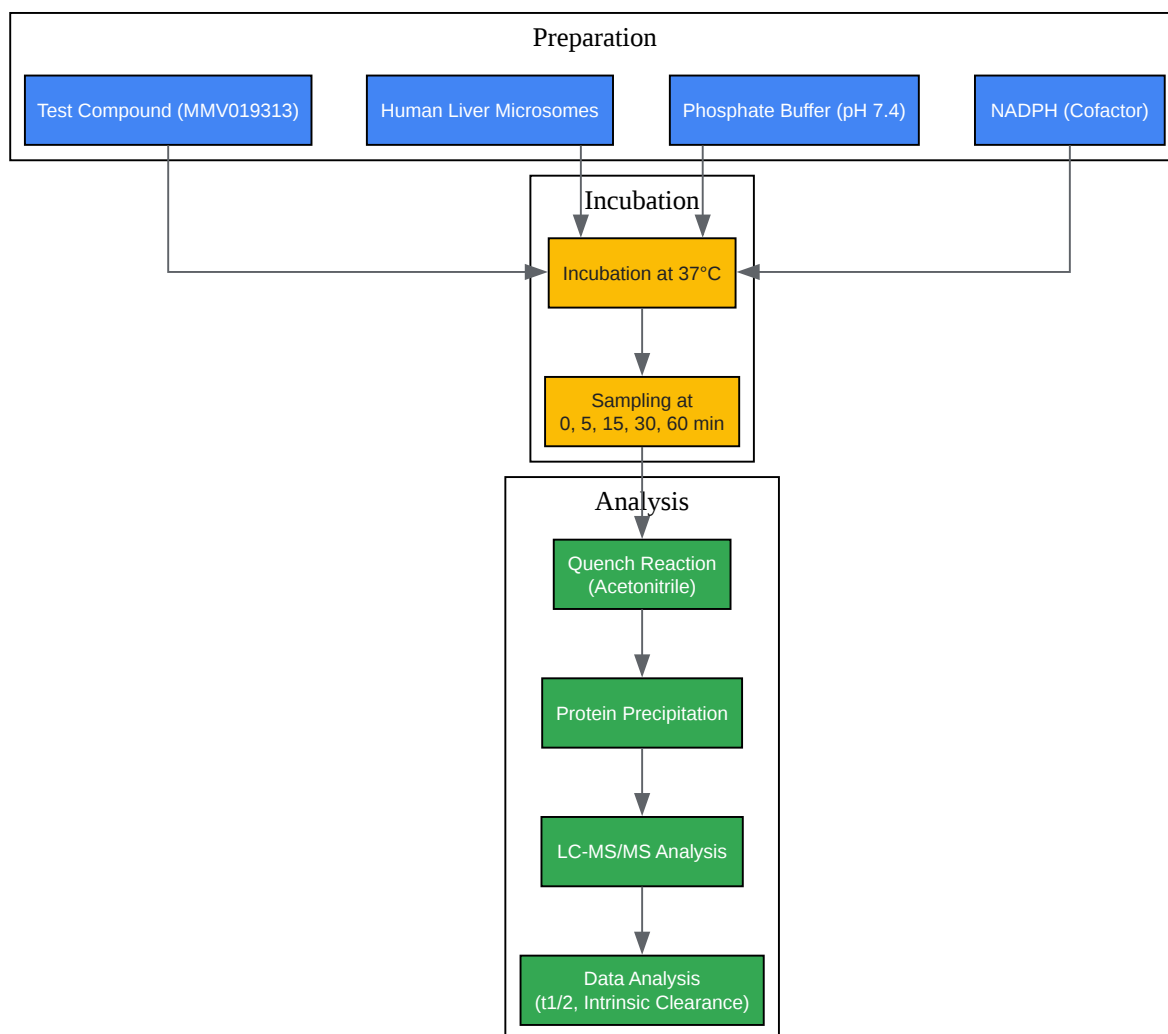
Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key concepts related to the mechanism of action and experimental evaluation of **MMV019313**.



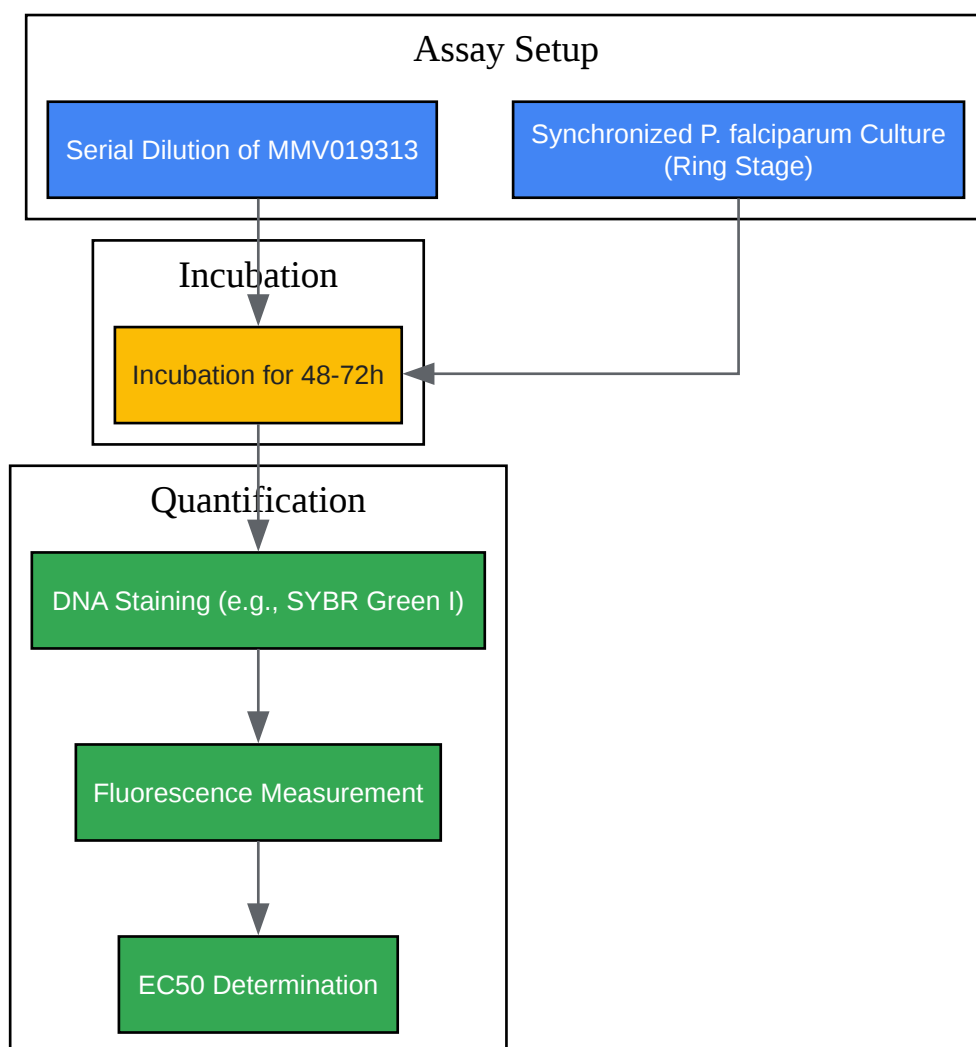
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Figure 1: Isoprenoid Biosynthesis Pathway in *P. falciparum* and the Target of **MMV019313**.



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Figure 2: Experimental Workflow for the In Vitro Metabolic Stability Assay.



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Figure 3: Experimental Workflow for the *P. falciparum* Growth Inhibition Assay.

Conclusion

MMV019313 is a promising antimalarial lead compound with a novel mechanism of action and high selectivity for the parasite target. The available physicochemical data, although limited, suggests that it possesses more favorable drug-like properties compared to charged bisphosphonates.[4] Its high stability in human liver microsomes is a particularly encouraging characteristic for further development.[4] However, the poor stability in mouse liver microsomes presents a challenge for in vivo studies in this species and underscores the importance of careful species selection for preclinical assessment.[4] Further experimental determination of key physicochemical parameters such as aqueous solubility, LogP, and pKa is essential to build

a comprehensive ADME profile and guide future optimization efforts. The experimental protocols and workflows detailed in this guide provide a framework for the continued characterization and development of **MMV019313** and its analogs as next-generation antimalarial agents.

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